5'-O-DMTr-2'-FU-methyl phosphonamidite
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-2’-FU-methyl phosphonamidite involves several steps. The starting material, 2’-deoxy-2’-fluorouridine, undergoes protection of the 5’-hydroxyl group with a dimethoxytrityl (DMTr) group. . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive phosphonamidite group.
Industrial Production Methods
Industrial production of 5’-O-DMTr-2’-FU-methyl phosphonamidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMTr-2’-FU-methyl phosphonamidite primarily undergoes substitution reactions, particularly in the context of oligonucleotide synthesis. The phosphonamidite group reacts with the 5’-hydroxyl group of a nucleoside to form a phosphite triester intermediate, which is subsequently oxidized to a phosphate triester .
Common Reagents and Conditions
Common reagents used in these reactions include tetrazole as an activator and iodine or tert-butyl hydroperoxide as oxidizing agents. The reactions are typically carried out in anhydrous acetonitrile under inert atmosphere .
Major Products
The major products formed from these reactions are oligonucleotides with modified nucleosides, which have applications in various fields of research .
Scientific Research Applications
5’-O-DMTr-2’-FU-methyl phosphonamidite has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5’-O-DMTr-2’-FU-methyl phosphonamidite involves its incorporation into oligonucleotides during synthesis. The modified nucleosides can alter the properties of the resulting oligonucleotides, such as increased stability and binding affinity to target sequences . These modifications can affect various molecular targets and pathways, including DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
5’-O-DMTr-2’,2’-difluoro-dC (Bz)-methyl phosphonamidite: A purine nucleoside analog with broad antitumor activity.
5’-O-DMTr-2’-O-4’-C-Locked-5-Me-C (Ac) Phosphoramidite: Used in the synthesis of locked nucleic acids, which have enhanced binding affinity and stability.
5’-O-DMTr-2’-O-MOE-inosine-3’-P-methyl phosphonamidite: A purine nucleoside analog with anticancer properties.
Uniqueness
5’-O-DMTr-2’-FU-methyl phosphonamidite is unique due to the presence of a fluorine atom at the 2’ position, which enhances the stability and binding affinity of the resulting oligonucleotides . This makes it particularly valuable in the development of therapeutic agents and diagnostic tools.
Properties
Molecular Formula |
C37H45FN3O7P |
---|---|
Molecular Weight |
693.7 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-fluorooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C37H45FN3O7P/c1-24(2)41(25(3)4)49(7)48-34-31(47-35(33(34)38)40-22-21-32(42)39-36(40)43)23-46-37(26-11-9-8-10-12-26,27-13-17-29(44-5)18-14-27)28-15-19-30(45-6)20-16-28/h8-22,24-25,31,33-35H,23H2,1-7H3,(H,39,42,43)/t31-,33?,34+,35-,49?/m1/s1 |
InChI Key |
XUSXWHAYFLUNDK-MGQFFSBOSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(C)O[C@H]1[C@H](O[C@H](C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(C)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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